
2-(5-Aminopyridin-2-yl)ethan-1-ol
Overview
Description
2-(5-Aminopyridin-2-yl)ethan-1-ol is a pyridine derivative featuring an amino group (-NH₂) at the 5-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Its structure allows for versatile functionalization, enabling interactions with biological targets such as receptors or enzymes .
Scientific Research Applications
2-(5-Aminopyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Aminopyridin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analog 1: 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol
- Structure: Differs by an ether linkage (O) between the pyridine and ethanol groups.
- Synthesized via nucleophilic substitution or Mitsunobu reactions, with commercial availability noted in supplier databases .
- Applications : Used in intermediates for kinase inhibitors or antimicrobial agents.
Structural Analog 2: 2-((5,6-Diaminopyridin-2-yl)oxy)ethan-1-ol
- Structure: Contains two amino groups (5- and 6-positions) and an ether linkage.
- Key Properties: Enhanced hydrogen-bonding capacity compared to the monocyclic amino derivative. CAS: 1512292-59-9; molecular weight: 169.18 g/mol .
- Applications: Potential use in chelating agents or metal-catalyzed reactions.
Structural Analog 3: 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol
- Structure: Incorporates a piperidine ring fused to the pyridine, with an aminomethyl substituent.
- Key Properties :
- Applications : Likely explored for central nervous system (CNS) targets due to structural similarity to psychoactive amines.
Structural Analog 4: 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol
- Structure : Replaces pyridine with a bromo- and methoxy-substituted benzene ring .
- Key Properties :
- Applications: Intermediate in the synthesis of hallucinogenic phenethylamines (e.g., 5-APB/6-APB metabolites) .
Comparative Data Table
Biological Activity
2-(5-Aminopyridin-2-yl)ethan-1-ol, a compound with the CAS number 1552277-17-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an amino group and an ethanol moiety. This configuration is significant for its interactions with biological targets.
The mechanisms through which this compound exerts its biological effects are not fully elucidated, but several hypotheses exist based on similar compounds:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : Its structural similarity to known ligands suggests it could modulate receptor activity, impacting various physiological processes.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may help mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer effects. For instance, analogues of this compound have shown promising results against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 (colon cancer) | 18.8 |
This compound | MCF7 (breast cancer) | 29.3 |
These findings suggest that modifications to the structure can enhance or diminish anticancer activity, indicating a structure-activity relationship (SAR) that merits further investigation .
Neuroprotective Effects
In a zebrafish model studying teratogenic effects induced by ethanol exposure, derivatives of this compound demonstrated protective roles against oxidative stress and tissue damage. The compound significantly reduced morphological defects and improved locomotion behavior in treated larvae, suggesting its potential as a neuroprotective agent .
Study on Anticancer Activity
A study investigated a series of pyridyl derivatives related to this compound, revealing that certain modifications led to enhanced cytotoxicity against leukemia cell lines. The study emphasized the importance of the position and nature of substituents on the pyridine ring in determining biological activity .
Protective Role Against Ethanol-Induced Damage
Research focusing on ethanol-induced oxidative stress showed that derivatives of this compound effectively mitigated teratogenic effects in zebrafish models. The study highlighted concentration-dependent protective effects against oxidative damage and tissue injury, underscoring the compound's therapeutic potential in fetal alcohol spectrum disorders (FASD) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-Aminopyridin-2-yl)ethan-1-ol, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution, typically involving the reaction of 5-aminopyridine derivatives with ethylene oxide under basic conditions (e.g., sodium hydroxide) at 0–25°C. Temperature control and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation of the pyridine ring and ethanol moiety.
- Mass spectrometry (HRMS) to confirm molecular weight (137.18 g/mol) and fragmentation patterns.
- X-ray crystallography for resolving stereochemistry and hydrogen-bonding networks .
- HPLC for purity assessment (>95% typical for research-grade material) .
Q. What are the recommended storage and handling protocols for this compound?
Store at -10°C under an inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid moisture absorption. Handle in fume hoods with PPE (gloves, lab coat) due to potential irritant properties .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for derivatization studies?
- Amino group protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to block the amine during reactions targeting the hydroxyl group.
- Hydroxyl activation : Convert the -OH to a tosylate or mesylate for nucleophilic substitution with amines/thiols.
- Metal-catalyzed cross-coupling : Employ Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the pyridine C-3 position .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Standardized assays : Reproduce studies using identical cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial tests) and protocols (e.g., MIC for antibiotics, MTT for cytotoxicity).
- Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for purported targets (e.g., topoisomerase II, tubulin).
- Metabolomic profiling : Compare metabolite changes in treated vs. untreated cells to identify pathway-specific effects .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme or receptor modulation?
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ for kinases) under varied substrate concentrations to distinguish competitive/non-competitive inhibition.
- Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, validated by site-directed mutagenesis of key residues.
- Fluorescence polarization : Track ligand-receptor binding in real time using fluorescently labeled analogs .
Q. Notes for Methodological Rigor
- Synthetic reproducibility : Always confirm reaction progress via TLC or LC-MS, especially when scaling up .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Data conflicts : Cross-reference with structural analogs (e.g., 5-bromo or 5-fluoro derivatives) to isolate substituent-specific effects .
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOBTPSBMJFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.